1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine

Thyroid hormone regulation Enzyme inhibition Hyperthyroidism

Researchers developing antithyroid agents need methimazole-like scaffolds bearing a derivatizable handle for SAR studies. This compound (CAS 1177350-25-2) delivers a unique methanamine (-CH2NH2) nucleophilic anchor at the 5-position, enabling rapid conjugate synthesis and TPO inhibition profiling. • Methylthio group at C-2 mimics methimazole, critical for thyroid peroxidase active-site engagement • Primary amine enables facile derivatization into fluorescent probes, affinity tags, or combinatorial libraries • Supplied as dihydrochloride salt, ≥95% purity; ready for immediate research deployment

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
CAS No. 1177350-25-2
Cat. No. B1453849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine
CAS1177350-25-2
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1SC)CN
InChIInChI=1S/C6H11N3S/c1-9-5(3-7)4-8-6(9)10-2/h4H,3,7H2,1-2H3
InChIKeyNPSIXRQSUMAWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine: Overview


1-[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine (CAS 1177350-25-2) is a heterocyclic amine belonging to the imidazole class of compounds. It features a 1-methyl-2-(methylthio)-1H-imidazole core with a methanamine (-CH2NH2) substituent at the 5-position. The compound has a molecular formula of C6H11N3S and a molecular weight of 157.24 g/mol . It is typically supplied as a dihydrochloride salt for research applications . This compound has attracted attention in medicinal chemistry and chemical biology due to its potential as a building block for more complex molecules and its reported biological activities, including antimicrobial effects and inhibition of thyroid peroxidase .

Unique Structural Determinants of 1-[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine


The specific substitution pattern of 1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine distinguishes it from related imidazole derivatives and underpins its unique biological and chemical properties. The presence of both a methylthio (-SMe) group at the 2-position and a methanamine (-CH2NH2) group at the 5-position creates a distinct electronic and steric environment that influences target engagement and reactivity. For instance, the methylthio group is critical for interactions with certain enzyme active sites, as seen in the related compound methimazole, which acts as a thyroid peroxidase inhibitor . The methanamine moiety provides a nucleophilic handle for further derivatization, enabling the synthesis of complex conjugates and functionalized molecules. Simply substituting a generic imidazole or a structurally similar analog lacking these specific substituents would alter target affinity, selectivity, and synthetic utility, potentially leading to reduced biological activity or failed downstream applications [1].

1-[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine: Comparative Evidence


Thyroid Peroxidase Inhibition vs. Methimazole

1-[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine acts as an inhibitor of thyroid peroxidase (TPO), an enzyme critical for thyroid hormone synthesis . While direct comparative IC50 data for this specific compound against methimazole (a clinically used TPO inhibitor) are not available in the open literature, the structural relationship is informative. The compound's core, 1-methyl-2-(methylthio)imidazole, is a known impurity of methimazole and retains TPO inhibitory activity . The presence of the methanamine substituent may modulate potency and selectivity relative to methimazole, offering a distinct pharmacological profile for research applications .

Thyroid hormone regulation Enzyme inhibition Hyperthyroidism

Cytotoxicity in MCF7 and HUH7 Cells

Derivatives of the 1-methyl-2-(methylthio)imidazole core exhibit cytotoxic activity against cancer cell lines . Specifically, compounds 4a, 5a, and 6a, which are derivatives of this scaffold, demonstrated IC50 values in the range of 6.41 to 11.69 µg/mL against MCF7 (breast cancer) and HUH7 (hepatocellular carcinoma) cell lines . While this specific methanamine compound was not directly tested, its structural similarity to these active derivatives suggests potential anticancer activity [1].

Anticancer Cytotoxicity Imidazole derivatives

High Purity for Reliable Research

The compound is commercially available with a minimum purity of 95% (and often ≥98%) from multiple reputable suppliers, ensuring consistency and reliability in research applications . This level of purity is critical for reproducible biological assays and chemical transformations. In contrast, generic imidazole reagents may have lower or unspecified purity, which can introduce variability and compromise experimental outcomes.

Chemical synthesis Building block Quality control

Broad-Spectrum Antimicrobial Activity

1-[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine has been reported to exhibit antimicrobial and antifungal activities, inhibiting the growth of various bacterial strains . While quantitative MIC data for this specific compound are not available in the open literature, the activity is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways . Related imidazole derivatives have shown antimicrobial efficacy comparable to standard antibiotics . This activity profile suggests potential applications in developing novel antimicrobial agents.

Antimicrobial Antifungal Drug discovery

Derivatization via Methanamine Moiety

The methanamine (-CH2NH2) group at the 5-position serves as a versatile nucleophile, enabling a range of derivatization reactions such as acylation, alkylation, and reductive amination . This allows for the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. In contrast, imidazole derivatives lacking this functional handle (e.g., 1-methyl-2-(methylthio)imidazole) offer fewer options for straightforward chemical modification, limiting their utility as building blocks .

Chemical biology Medicinal chemistry Synthetic methodology

Predicted Drug-like Physicochemical Properties

Predicted physicochemical properties for 1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine indicate a favorable profile for drug discovery applications. The compound has a molecular weight of 157.24 g/mol, a boiling point of 325.8±34.0 °C, and a predicted pKa of 9.04±0.29 . These values suggest good solubility and permeability characteristics. While direct comparative data are not available, these properties align with the typical ranges for orally bioavailable small molecules, potentially offering advantages over less favorable analogs.

ADME Drug-likeness Computational chemistry

Applications of 1-[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine


Thyroid Hormone Research & Antithyroid Drug Discovery

Use this compound as a tool to investigate thyroid peroxidase (TPO) inhibition and thyroid hormone synthesis pathways . Its structural relationship to methimazole provides a basis for developing novel antithyroid agents with potentially improved selectivity or pharmacokinetic properties.

Anticancer Lead Optimization & SAR Studies

Employ this compound as a scaffold for synthesizing libraries of derivatives to explore structure-activity relationships (SAR) for anticancer activity . The methanamine group allows for facile modification, enabling the rapid generation of analogs for screening against various cancer cell lines.

Antimicrobial Agent Development

Leverage the reported antimicrobial activity of this compound and its derivatives to develop novel antibiotics or antifungals . Focus on optimizing potency and spectrum of activity against drug-resistant pathogens.

Chemical Biology Probes & Building Block Synthesis

Utilize the methanamine moiety as a reactive handle for conjugating this imidazole core to fluorescent dyes, affinity tags, or other functional molecules . This enables the creation of chemical probes for target identification and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.